molecular formula C12H13BrO3 B13603637 1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid

1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13603637
M. Wt: 285.13 g/mol
InChI Key: QTFAOHYUELNOPG-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO3 It features a cyclopropane ring attached to a benzyl group that is substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable benzyl precursor. For instance, the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane can yield the desired cyclopropane derivative. The reaction typically requires a catalyst such as copper(I) chloride and is carried out under an inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated cyclopropane derivatives.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity to enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxybenzyl)cyclopropane-1-carboxylic acid
  • 1-(3-Bromo-4-hydroxybenzyl)cyclopropane-1-carboxylic acid
  • 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(3-Bromo-4-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of its bromine and methoxy substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)

InChI Key

QTFAOHYUELNOPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)Br

Origin of Product

United States

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